1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid
Overview
Description
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring.
Mechanism of Action
Target of Action
The primary target of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid is the GABA A receptors . These receptors are ionotropic and facilitate the entry of chloride ions into the cells . Another potential target is the heat shock protein 90 (Hsp90) , which displays chaperone activity and controls the folding of numerous proteins .
Mode of Action
this compound interacts with its targets by binding to the GABA A receptors . This binding facilitates the entry of chloride ions into the cells , which prevents neurons from firing in the brain . When interacting with Hsp90, the compound blocks its activity , leading to the degradation of several oncoproteins .
Biochemical Pathways
The compound affects the GABAergic pathway . By facilitating the entry of chloride ions into the cells, it increases the inhibitory effects of GABA, thereby preventing neurons from firing . The compound’s interaction with Hsp90 affects the protein folding pathway , leading to the degradation of several oncoproteins .
Pharmacokinetics
The liposolubility of the sulfur atom in this compound has a positive effect on its pharmacokinetic properties . This liposolubility allows the compound to easily cross through cell membranes , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of neuronal firing in the brain and the degradation of several oncoproteins . These effects could potentially contribute to its anticonvulsant and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be avoided from release to the environment . Additionally, when heated to decomposition, it emits very toxic fumes , indicating that temperature could influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiadiazole ring in this compound is known to interact with enzymes such as carbonic anhydrase, glutaminase, and lipoxygenase . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can lead to enzyme inhibition or activation. For example, the interaction with carbonic anhydrase can inhibit its activity, leading to potential therapeutic applications in conditions like glaucoma and epilepsy .
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting cell signaling pathways such as the VEGFR-2 pathway . Additionally, it can alter gene expression and cellular metabolism, leading to changes in the production of key metabolic intermediates. For instance, in HeLa cancer cells, this compound has been observed to block the cell cycle at the sub-G1 phase, thereby preventing cell division .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, resulting in enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures and acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as enzyme inhibition and anticancer activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and glutaminase, affecting metabolic flux and the levels of key metabolites . For instance, its inhibition of carbonic anhydrase can lead to reduced production of bicarbonate ions, impacting cellular pH regulation and metabolic processes . Additionally, this compound can influence the synthesis and degradation of other biomolecules, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. For example, binding to transporters such as organic anion transporters can enhance its uptake into cells, while interactions with binding proteins can influence its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with piperidine-3-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid and a suitable solvent like ethanol, followed by heating and subsequent purification steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as refluxing, filtration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid stands out due to its unique combination of a thiadiazole ring with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQKSJDOQVCEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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